Temephos sulfoxide
Overview
Description
Temephos sulfoxide is a metabolite of the organophosphate insecticide temephos. Temephos is widely used for controlling mosquito larvae and other aquatic pests. This compound is formed through the oxidation of temephos and retains some of the insecticidal properties of its parent compound. It is important in the study of the environmental fate and toxicology of temephos.
Preparation Methods
Synthetic Routes and Reaction Conditions: Temephos sulfoxide is typically synthesized through the oxidation of temephos. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective formation of the sulfoxide.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form temephos sulfone.
Reduction: It can be reduced back to temephos under specific conditions using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents like dichloromethane.
Reduction: Sodium borohydride, ethanol or methanol as solvents.
Substitution: Nucleophiles such as thiols, amines, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Temephos sulfone.
Reduction: Temephos.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Temephos sulfoxide has several scientific research applications:
Chemistry: It is used as a model compound to study the oxidation and reduction reactions of organophosphates.
Biology: Research on this compound helps in understanding the metabolic pathways and environmental fate of temephos.
Medicine: Studies on the toxicology and pharmacokinetics of this compound contribute to assessing the safety and efficacy of temephos as an insecticide.
Industry: this compound is important in the development of new insecticidal formulations and in the evaluation of the environmental impact of temephos.
Mechanism of Action
Temephos sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission, paralysis, and eventually death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine.
Comparison with Similar Compounds
Temephos: The parent compound, also an organophosphate insecticide.
Temephos sulfone: A further oxidized form of temephos sulfoxide.
Other organophosphates: Compounds like malathion, parathion, and chlorpyrifos, which also inhibit acetylcholinesterase.
Uniqueness: this compound is unique in its specific formation from temephos and its intermediate role in the metabolic pathway leading to temephos sulfone. Its study provides insights into the environmental degradation and toxicological profile of temephos, making it a valuable compound for research in environmental chemistry and toxicology.
Properties
IUPAC Name |
[4-(4-dimethoxyphosphinothioyloxyphenyl)sulfinylphenoxy]-dimethoxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7P2S3/c1-18-24(26,19-2)22-13-5-9-15(10-6-13)28(17)16-11-7-14(8-12-16)23-25(27,20-3)21-4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJCVVHCNIKOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7P2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058320 | |
Record name | Temephos sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17210-55-8 | |
Record name | Temephos sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017210558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temephos sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMEPHOS SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R37VL6KHJ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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